Cas no 118237-88-0 (2-Cyclopentene-1-methanol,4-(2,6-diamino-9H-purin-9-yl)-, (1R,4S)-rel-)

2-Cyclopentene-1-methanol,4-(2,6-diamino-9H-purin-9-yl)-, (1R,4S)-rel- structure
118237-88-0 structure
Product Name:2-Cyclopentene-1-methanol,4-(2,6-diamino-9H-purin-9-yl)-, (1R,4S)-rel-
CAS-nummer:118237-88-0
MF:C11H14N6O
MW:246.26846075058
CID:178336
PubChem ID:130245
Update Time:2025-04-19

2-Cyclopentene-1-methanol,4-(2,6-diamino-9H-purin-9-yl)-, (1R,4S)-rel- Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Cyclopentene-1-methanol,4-(2,6-diamino-9H-purin-9-yl)-, (1R,4S)-rel-
    • 2-Cyclopentene-1-methanol,4-(2,6-diamino-9H-purin-9-yl)-, cis- (9CI)
    • 2-Cyclopentene-1-methanol,4-(2,6-diamino-9H-purin-9-yl)-, cis-(?à)-
    • NSC 614850
    • 2-CYCLOPENTENE-1-METHANOL, 4-(2,6-DIAMINO-9H-PURIN-9-YL)-, (1S,4R)-
    • 2-Cyclopentene-1-methanol, 4-(2,6-diamino-9H-purin-9-yl)-, (1S-cis)-
    • 6-Aminocarbovir
    • [4-(6-Amino-2-imino-1,2-dihydro-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol
    • DTXSID90922641
    • (-)-(1S,4R)-4-[2,6-Diamino-9H-purin-9yl]-2-cyclopentene-1-methanol
    • F795V26W54
    • 118237-88-0
    • UNII-F795V26W54
    • [(1S,4R)-4-(2,6-diamino-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol
    • (+/-)-Carbocyclic-2',3'-dideoxydidehydro-2-6-diaminopurinenucleoside
    • (+/-)-Carbocy-2,6-diNH2-P-D4-Nucleo
    • ((1S,4R)-4-(2,6-Diamino-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol
    • Rel-((1S,4R)-4-(2,6-diamino-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol
    • Descyclopropyl Abacavir
    • 124752-25-6
    • SCHEMBL6553486
    • (-)6AC
    • ((1S,4R)-4-(2,6-DIAMINO-9H-PURIN-9-YL)CYCLOPENT-2-ENYL)METHANOL
    • 6-Amino-carbovir
    • NSC614850
    • [(1S,4R)-4-(2,6-Diamino-9H-purin-9-yl)cyclopent-2-enyl]methanol
    • [(1S,4R)-4-(2,6-diaminopurin-9-yl)cyclopent-2-en-1-yl]methanol
    • AminoCBV
    • Q27277758
    • (+-)-Carbocyclic-2',3'-dideoxydidehydro-2-6-diaminopurinenucleoside
    • ABACAVIR SULFATE IMPURITY C [EP IMPURITY]
    • ABACAVIR SULFATE IMPURITY C [WHO-IP]
    • (+-)-Carbocy-2,6-diNH2-P-D4-Nucleo
    • Inchi: 1S/C11H14N6O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H4,12,13,15,16)/t6-,7+/m1/s1
    • InChI-sleutel: ZKJUXHDSLJYKED-RQJHMYQMSA-N
    • LACHT: OC[C@@H]1C=C[C@@H](C1)N1C=NC2C(N)=NC(N)=NC1=2

Berekende eigenschappen

  • Exacte massa: 305.07401
  • Monoisotopische massa: 246.12290909g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 2
  • Complexiteit: 338
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0
  • Topologisch pooloppervlak: 116Ų

Experimentele eigenschappen

  • PSA: 12.03
Aanbevolen leveranciers
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
上海帛亦医药科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen